BenchChemオンラインストアへようこそ!

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

N-Alkylation H-PGDS Inhibition Piperidine Derivative Synthesis

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate (CAS 212556-43-9) is a specialized electrophilic alkylating reagent characterized by a secondary 1,1,1-trifluoropropan-2-yl moiety linked to a trifluoromethanesulfonate (triflate) leaving group. With molecular formula C4H4F6O3S, molecular weight 246.13 g/mol, and high fluorine content , it functions primarily as an electrophile for nucleophilic substitution (SN2) reactions, enabling the installation of the chiral/racemic 1,1,1-trifluoropropan-2-yl pharmacophore into target molecules.

Molecular Formula C4H4F6O3S
Molecular Weight 246.13 g/mol
CAS No. 212556-43-9
Cat. No. B1526595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate
CAS212556-43-9
Molecular FormulaC4H4F6O3S
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C4H4F6O3S/c1-2(3(5,6)7)13-14(11,12)4(8,9)10/h2H,1H3
InChIKeyCCCKOEYCRHBDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate (CAS: 212556-43-9) for N-Alkylation and Fluorinated Intermediate Synthesis


1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate (CAS 212556-43-9) is a specialized electrophilic alkylating reagent characterized by a secondary 1,1,1-trifluoropropan-2-yl moiety linked to a trifluoromethanesulfonate (triflate) leaving group [1]. With molecular formula C4H4F6O3S, molecular weight 246.13 g/mol, and high fluorine content [1], it functions primarily as an electrophile for nucleophilic substitution (SN2) reactions, enabling the installation of the chiral/racemic 1,1,1-trifluoropropan-2-yl pharmacophore into target molecules [2]. The compound is available from commercial suppliers at purities of 95–97% and is utilized predominantly in pharmaceutical intermediate synthesis, particularly for constructing N-alkylated heterocyclic scaffolds with enhanced metabolic stability conferred by the trifluoromethyl group .

Why Generic Alkylating Agents Cannot Replace 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate in Fluorinated Scaffold Synthesis


Generic alkyl halides (e.g., iodides) or non-fluorinated sulfonate esters (e.g., mesylates, tosylates) cannot substitute for 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate due to two critical performance gaps. First, the triflate leaving group confers approximately 400-fold greater reactivity compared to tresylates and 100-fold greater than tosylates in SN2 nucleophilic substitutions, enabling alkylation under milder conditions with sterically demanding or weakly nucleophilic substrates [1]. Second, the 1,1,1-trifluoropropan-2-yl moiety provides a metabolically robust trifluoromethyl-bearing isopropyl group that non-fluorinated analogs lack, directly impacting target compound bioavailability and oxidative metabolic stability [2][3]. Substituting with simpler methyl triflate or ethyl triflate eliminates the desired stereoelectronic and pharmacokinetic properties conferred by the trifluoropropanyl pharmacophore, rendering the resulting intermediates structurally divergent from intended drug candidates [3].

Quantitative Performance Evidence for 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate in N-Alkylation and H-PGDS Inhibitor Synthesis


Demonstrated 55% Isolated Yield in Piperidine N-Alkylation for H-PGDS Inhibitor Patent Synthesis

In a patent-directed synthesis of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate was reacted with 4-(tert-butoxycarbonylamino)piperidine in the presence of N,N-diisopropylethylamine (DIPEA) and 1,4-dioxane to yield racemic tert-butyl (1-(1,1,1-trifluoropropan-2-yl)piperidin-4-yl)carbamate at 55% isolated yield [1]. This specific application demonstrates the reagent's utility in installing the 1,1,1-trifluoropropan-2-yl moiety onto a secondary amine scaffold, a transformation not achievable with the corresponding non-fluorinated isopropyl triflate due to divergent metabolic stability requirements of the target drug candidate [2].

N-Alkylation H-PGDS Inhibition Piperidine Derivative Synthesis

Structural Differentiation: Installation of 1,1,1-Trifluoropropan-2-yl Pharmacophore vs. Non-Fluorinated Alkyl Groups

The 1,1,1-trifluoropropan-2-yl group installed by this reagent introduces a secondary carbon bearing a trifluoromethyl (CF3) substituent, which confers enhanced metabolic stability and altered lipophilicity (calculated LogP = 2.4) compared to non-fluorinated alkyl groups [1][2]. In contrast, alkylation with isopropyl mesylate or isopropyl tosylate introduces a non-fluorinated isopropyl group lacking the CF3 moiety's electron-withdrawing and metabolic-blocking effects [3]. This structural distinction is critical for drug candidates requiring resistance to cytochrome P450-mediated oxidative metabolism at the isopropyl position.

Fluorinated Pharmacophore Metabolic Stability Drug Design

Leaving Group Reactivity Advantage: Triflate vs. Mesylate and Tosylate in SN2 Alkylation

The trifluoromethanesulfonate (triflate) leaving group in this compound exhibits substantially greater leaving group ability than methanesulfonate (mesylate) or p-toluenesulfonate (tosylate) due to the strong electron-withdrawing effect of the CF3 group stabilizing the departing anion [1]. Quantitative ranking of sulfonate ester leaving groups establishes that tresylates are approximately 400-fold less reactive than triflates, and tosylates are approximately 100-fold less reactive than triflates in nucleophilic substitution reactions [2]. This enhanced electrophilicity enables 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate to alkylate weaker nucleophiles and proceed under milder conditions than the corresponding mesylate or tosylate esters of 1,1,1-trifluoropropan-2-ol.

Leaving Group Reactivity SN2 Nucleophilic Substitution Alkylation Kinetics

Commercial Availability and Purity Specifications: 95–97% Grade for Reproducible Synthesis

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is commercially available from multiple suppliers at standardized purity grades of 95% (Bide Pharmatech) and 97% (Leyan) with batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This contrasts with less specialized fluorinated alkylating reagents that may lack consistent commercial sourcing or validated purity specifications, introducing variability into multi-step synthetic sequences. The compound's calculated physicochemical properties—density 1.586 ± 0.06 g/cm³, boiling point 122.8 ± 40.0 °C, and water solubility 0.12 g/L at 25 °C—provide procurement-relevant handling and storage parameters .

Reagent Purity Quality Control Procurement Specifications

Key Research and Industrial Application Scenarios for 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate (CAS 212556-43-9)


Synthesis of H-PGDS Inhibitor Candidates Containing N-(1,1,1-Trifluoropropan-2-yl)piperidine Scaffolds

This reagent is directly applicable to the synthesis of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, a therapeutic class under investigation for Duchenne muscular dystrophy. As documented in patent WO2019243537A1, 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate enables N-alkylation of 4-(tert-butoxycarbonylamino)piperidine to yield racemic tert-butyl (1-(1,1,1-trifluoropropan-2-yl)piperidin-4-yl)carbamate at 55% isolated yield, providing a key intermediate for constructing the patented 1,3-disubstituted cyclobutane and azetidine derivatives [1]. The trifluoropropanyl moiety installed is critical for achieving the metabolic stability required of oral H-PGDS inhibitors; substitution with non-fluorinated alkylating agents would produce inactive or patent-excluded analogs [2].

Installation of Metabolically Stabilized 1,1,1-Trifluoropropan-2-yl Pharmacophores in Drug Discovery

In medicinal chemistry programs requiring enhanced metabolic stability of isopropyl-containing pharmacophores, 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate provides a direct route to install the 1,1,1-trifluoropropan-2-yl group via nucleophilic substitution on amine, alcohol, or thiol nucleophiles. The trifluoromethyl substituent blocks oxidative metabolism at the methine position, extending compound half-life relative to non-fluorinated isopropyl analogs [1]. The compound's calculated LogP of 2.4 offers predictable lipophilicity contributions for rational property-based drug design [2]. This reagent enables structure-activity relationship (SAR) exploration of fluorinated alkyl substituents without requiring de novo synthetic route development for each fluorinated analog.

Alkylation of Weak or Sterically Hindered Nucleophiles Requiring High Leaving Group Reactivity

The triflate leaving group's exceptional reactivity—quantitatively established as >400-fold greater than tresylates and >100-fold greater than tosylates—makes 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate suitable for alkylating nucleophiles that fail to react with the corresponding mesylate or tosylate esters [1]. This includes weakly nucleophilic heteroaromatic amines, sterically hindered secondary alcohols, and substrates where competing elimination pathways would otherwise dominate. The reagent's high electrophilicity enables reactions to proceed at lower temperatures and shorter times than would be required for less reactive sulfonate esters, reducing thermal degradation of sensitive substrates [2].

Reproducible Multi-Step Synthesis in Academic and Industrial Medicinal Chemistry Laboratories

With consistent commercial availability at 95–97% purity and batch-specific analytical documentation (NMR, HPLC, GC) from multiple suppliers, 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate supports reproducible multi-step synthetic sequences across geographically distributed research sites [1][2]. The compound's well-defined physicochemical parameters—density 1.586 ± 0.06 g/cm³, boiling point 122.8 ± 40.0 °C, and low aqueous solubility (0.12 g/L at 25 °C)—provide clear guidance for reaction setup, workup procedures, and safe handling protocols [3]. This standardization reduces inter-batch variability and facilitates technology transfer from discovery to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.